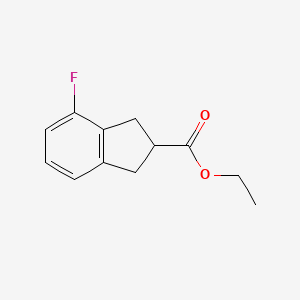
Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are widely used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a fluorine atom at the 4-position and an ethyl ester group at the 2-carboxylate position, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the indene ring structure.
Esterification: Finally, the carboxylic acid group is esterified using ethanol and a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Additionally, continuous flow reactors and automated systems may be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium iodide (NaI) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include:
Oxidation: 4-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Reduction: Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-methanol
Substitution: Ethyl 4-iodo-2,3-dihydro-1H-indene-2-carboxylate
Scientific Research Applications
Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,3-dihydro-1H-indene-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
4-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.
This compound stands out due to its unique combination of a fluorine atom and an ethyl ester group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13FO2 |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
ethyl 4-fluoro-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)9-6-8-4-3-5-11(13)10(8)7-9/h3-5,9H,2,6-7H2,1H3 |
InChI Key |
OBMPJFNNRDETAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















